molecular formula C16H16O7 B5628775 ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate

ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate

Cat. No. B5628775
M. Wt: 320.29 g/mol
InChI Key: HWEMZIQIXOVOIC-UHFFFAOYSA-N
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Description

Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate belongs to a class of organic compounds known as chromenes, which are of significant interest due to their wide range of biological activities and applications in organic chemistry.

Synthesis Analysis

  • The synthesis involves Knoevengel, lactonization, and acylation reactions. The compound exhibits specific absorption and emission characteristics due to its unique structure (Bai Jing-hua, 2011).

Molecular Structure Analysis

  • The crystal structure of similar compounds, such as ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, shows a planar arrangement except for the carboxylate substituent group, indicating a similar potential structure for the compound (A. Galdámez, Olimpo García-Beltrán, B. Cassels, 2011).

Chemical Reactions and Properties

  • Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a related compound, demonstrates the ability to mitigate drug resistance in cancer cells, suggesting the potential for similar chemical reactivity in the compound of interest (S. Das et al., 2009).

Physical Properties Analysis

  • The physical properties of ethyl coumarin-3-carboxylate derivatives, closely related to our compound, have been studied, showing specific crystallization behaviors and photoluminescence characteristics (Song, Li-Meia, Gao, Jian-hua, 2014).

Chemical Properties Analysis

  • A study on similar chromene derivatives reveals insights into the chemical properties like the rotational freedom of the carboxylate group and the s-cis/s-trans arrangements of the ester carbonyl, which might be applicable to our compound (L. Gomes et al., 2019).

Scientific Research Applications

Synthesis and Fluorescent Properties

Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate and its derivatives have been extensively studied for their synthesis and fluorescent properties. For instance, a variant of this compound, (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, was synthesized using Knoevengel, lactonization, and acylation reactions, and its structure characterized by NMR, IR, and UV-vis spectroscopy. The fluorescence spectrum revealed a maximum fluorescence (λ_max(FL)) at 406 nm, indicating potential applications in fluorescent probes or materials (Bai Jing-hua, 2011).

Photoluminescence and Crystal Structure

Research on ethyl coumarin-3-carboxylate derivatives, closely related to the compound , has contributed to the understanding of their photoluminescence and crystal structure properties. These derivatives, including ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, have shown strong blue-violet emission under ultraviolet light excitation due to their larger electron donor group moiety. This suggests potential uses in materials science and photonics (Song et al., 2014).

Anticancer Applications

The compound's analog, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, demonstrated promising results in overcoming drug resistance in cancer cells. This compound and its derivatives have been studied for their structure-activity relationship and molecular mechanisms, showing potential as anticancer agents, especially for cancers with multiple drug resistances (S. Das et al., 2009).

Supramolecular Array and Biological Activities

Studies have also focused on the hydrogen-bonded supramolecular array in the crystal structure of similar compounds, like ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. These compounds have shown various pharmacological models, highlighting their antimicrobial, antithrombotic, anti-inflammatory, and antitumor properties, which can be valuable in drug development (A. Galdámez et al., 2011).

Antibacterial Properties

Another study examined the antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes. These complexes showed effective antibacterial properties against human pathogenic bacteria isolated from wound infections, suggesting potential applications in antimicrobial treatments (Ashraf S. Hassan, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific context in which the compound is used .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The study and application of chromene derivatives is a field of ongoing research, with potential applications in areas such as medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this specific compound .

properties

IUPAC Name

ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7/c1-3-20-14(17)9-22-11-6-5-10-7-12(15(18)21-4-2)16(19)23-13(10)8-11/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEMZIQIXOVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxochromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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